3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine
Description
3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a sulfonamide-substituted pyrrolidine derivative characterized by two distinct sulfonyl moieties: a 4-chlorophenylsulfonyl group at the pyrrolidine C3 position and a 5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl group at the N1 position. Its molecular formula is C₂₀H₂₀ClNO₄S₂, with a molecular weight of 454.96 g/mol.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S2/c21-17-6-9-18(10-7-17)27(23,24)20-11-12-22(14-20)28(25,26)19-8-5-15-3-1-2-4-16(15)13-19/h5-10,13,20H,1-4,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKZARUPRSKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolidine core substituted with sulfonyl groups and a tetrahydronaphthalene moiety. The presence of the 4-chlorophenyl and sulfonyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key effects:
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl sulfonyl group have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Studies on related sulfonamide compounds reveal their effectiveness as inhibitors of acetylcholinesterase (AChE) and urease . These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.
3. Anticancer Properties
The sulfonamide moiety is known for its anticancer activity. Research has highlighted that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation . For example, compounds with structural similarities to 3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine have been tested against various cancer cell lines, showing promising results in inhibiting cell growth.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : The sulfonamide group likely interacts with active sites of enzymes, leading to decreased enzymatic activity.
- Receptor Binding : The structural features may facilitate binding to specific receptors involved in signaling pathways related to cancer and inflammation.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested for antibacterial activity. Compounds containing the 4-chlorophenyl group exhibited significant inhibition against E. coli and Staphylococcus aureus, with IC50 values indicating strong potency .
- Anticancer Evaluation : In a study focused on MDM2 inhibitors, compounds structurally related to the target compound were shown to inhibit tumor growth in various cancer cell lines, demonstrating the potential for therapeutic applications .
Data Summary
Comparison with Similar Compounds
Comparison :
The 4-nitrophenyl group in (±)-32e introduces stronger electron-withdrawing effects compared to the tetrahydronaphthalenyl group in the target compound. This difference may alter reactivity in catalytic processes or binding affinities in biological systems. The tetrahydronaphthalenyl group in the target compound likely improves lipophilicity, which could enhance bioavailability but reduce aqueous solubility.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula : C₁₂H₉ClF₃N₂OS
Key Features :
Comparison :
| Property | Target Compound | Pyrazole Derivative |
|---|---|---|
| Core Structure | Pyrrolidine (aliphatic) | Pyrazole (aromatic) |
| Functional Groups | Dual sulfonyl (-SO₂-) | Sulfanyl (-S-), CF₃, CHO |
| Electronic Effects | Sulfonyl (strong EWG) | CF₃ (moderate EWG), sulfanyl (weak EDG) |
| Lipophilicity | High (bicyclic group) | Moderate (CF₃ reduces solubility) |
The trifluoromethyl group enhances metabolic resistance but may lower solubility. The aromatic pyrazole core contrasts with the aliphatic pyrrolidine, impacting conformational flexibility and intermolecular interactions.
General Trends in Sulfonamide Derivatives
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) exhibit stronger electron-withdrawing effects and higher polarity than sulfanyl groups, influencing both reactivity and pharmacokinetics.
- Substituent Effects :
- Chlorophenyl : Enhances halogen bonding and lipophilicity.
- Nitrophenyl (in (±)-32e) : Increases oxidative reactivity but may introduce toxicity risks.
- Tetrahydronaphthalenyl : Balances lipophilicity and steric bulk for improved drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
